molecular formula C10H9ClF3NO B13046425 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone

Cat. No.: B13046425
M. Wt: 251.63 g/mol
InChI Key: DQUUHVUYUDHJBK-UHFFFAOYSA-N
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Description

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is a substituted acetone derivative featuring a 3-chloro-4-(trifluoromethyl)phenyl group attached to an amino-substituted acetone backbone.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

DQUUHVUYUDHJBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted phenyl derivatives (from substitution).

Scientific Research Applications

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethyl groups contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Data
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea N/A C₂₂H₂₀ClF₃N₅O₂S 480.2 Urea, thiazole, piperazine Yield: 79.4%; ESI-MS: m/z 480.2
Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, 1-acetate 50594-77-9 C₁₅H₁₀ClF₃O₃ 330.7 Phenol acetate, ether Esters; potential agrochemical use
(4aR)-1-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide N/A C₃₄H₂₈ClF₆N₅O₄ 789.6 Carboxamide, morpholine, pyrrolopyridazine LCMS: m/z 789; HPLC: 1.29 min
3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile N/A C₂₁H₁₅FN₂O₂ 346.4 Amino, chromene, nitrile Dihedral angle: 89.58°; crystal packing
Key Observations:
  • Functional Groups: The target compound’s amino-acetone moiety distinguishes it from urea (), carboxamide (), and ester () derivatives. The amino group may confer higher basicity compared to neutral esters or ureas.
  • Substituent Effects : The 3-chloro-4-(trifluoromethyl)phenyl group, common in compounds , and , enhances lipophilicity and metabolic stability due to halogen and trifluoromethyl groups. In contrast, the 4-fluorophenyl group in reduces steric bulk but maintains electron-withdrawing effects.
  • Molecular Weight: The target compound’s molecular weight likely falls between 330–480 Da, similar to and .

Crystallographic and Solid-State Properties

  • The chromene derivative exhibits a near-perpendicular dihedral angle (89.58°) between the fluorophenyl ring and the fused-ring system, influencing crystal packing and solubility.

Biological Activity

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is an organic compound with a complex structure that includes an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring. This unique combination of functional groups contributes to its significant biological activity, particularly in antimicrobial and anticancer applications. This article will explore the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H9ClF3N
  • Molecular Weight : Approximately 235.18 g/mol
  • Structural Features : The presence of the chloro and trifluoromethyl groups enhances lipophilicity, which may improve cell membrane permeability and bioavailability.

Synthesis

The synthesis of this compound can be achieved through reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine. Common reagents for this process include sodium cyanoborohydride or sodium triacetoxyborohydride for the reduction step.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve interactions with biological macromolecules through hydrogen bonding, which can disrupt essential cellular processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound has significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). The compound appears to induce apoptosis and inhibit cell growth by disrupting the cell cycle.

Case Study: MCF-7 Cell Line

  • IC50 Value : Approximately 225 µM
  • Effects on Cell Viability : Treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cytotoxicity.
  • Cell Cycle Analysis : A significant proportion of treated cells were arrested in the S phase, suggesting that the compound may effectively halt proliferation by initiating apoptotic pathways.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The trifluoromethyl and chloro groups enhance its reactivity and interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

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